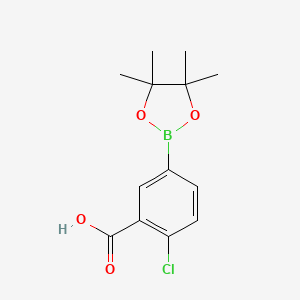![molecular formula C9H6BF3O2S B3169329 (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid CAS No. 936901-97-2](/img/structure/B3169329.png)
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
Übersicht
Beschreibung
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is a chemical compound with the molecular formula C9H6BF3O2S and a molecular weight of 246.01 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzo[b]thiophene ring, which is further connected to a boronic acid group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: The benzo[b]thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Boronic Acid Functionalization:
Analyse Chemischer Reaktionen
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological properties.
(7-Methylbenzo[b]thiophen-2-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and metabolic stability.
(7-Chlorobenzo[b]thiophen-2-yl)boronic acid: The presence of a chlorine atom affects the compound’s electronic properties and reactivity.
Eigenschaften
IUPAC Name |
[7-(trifluoromethyl)-1-benzothiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3O2S/c11-9(12,13)6-3-1-2-5-4-7(10(14)15)16-8(5)6/h1-4,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJBSWXQQEIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B3169273.png)





![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)

![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B3169346.png)


